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CAS No.: 879339-86-3

Cat. No.: B1532796

Get Quote

Executive Summary

3'-Fluoro-2'-hydroxypropiophenone (CAS: 879339-86-3) is a specialized fluorinated aromatic
ketone used primarily as a regioselective scaffold in medicinal chemistry and organic synthesis.
[1] Distinguished by the presence of a fluorine atom adjacent to the phenolic hydroxyl group,
this compound exhibits unique electronic and steric properties compared to its non-fluorinated
or isomeric counterparts (e.g., 5'-fluoro isomers).[2] Its core utility lies in its role as a precursor
for 8-fluorochromones, 8-fluoroflavones, and bioactive heterocyclic agents where the precise
placement of the fluorine atom modulates metabolic stability (blocking Phase | oxidation) and
lipophilicity.

This guide provides a comprehensive technical analysis of the compound's structural
dynamics, validated synthetic protocols, spectroscopic signatures, and downstream
applications in drug development.[2]

Part 1: Chemical Identity & Structural Analysis|[3]
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Nomenclature & Identification

o |[UPAC Name: 1-(3-Fluoro-2-hydroxyphenyl)propan-1-one

CAS Registry Number: 879339-86-3

Molecular Formula:

[3]

Molecular Weight: 168.16 g/mol [3]

SMILES:CCC(=0)C1=C(0O)C(F)=CC=C1

Structural Dynamics & Electronic Effects

The reactivity of 3'-fluoro-2'-hydroxypropiophenone is defined by the interplay between the
carbonyl group, the phenolic hydroxyl, and the ortho-fluorine substituent.

 Intramolecular Hydrogen Bonding: The 2'-hydroxyl group forms a strong intramolecular
hydrogen bond (IMHB) with the carbonyl oxygen (

). This creates a pseudo-six-membered ring, significantly stabilizing the molecule and
reducing the basicity of the carbonyl oxygen. This effect is visible in IR spectroscopy
(lowered carbonyl stretching frequency) and NMR (downfield shift of the phenolic proton).

o The "Ortho-Effect” of Fluorine: Positioned at C3' (adjacent to the hydroxyl at C2"), the fluorine
atom exerts a strong inductive electron-withdrawing effect (-1). This increases the acidity of
the phenolic proton compared to the non-fluorinated parent (2'-hydroxypropiophenone).
Sterically, the fluorine atom is small enough (Van der Waals radius

A) to avoid disrupting the planar IMHB conformation but large enough to influence the
binding kinetics in enzyme pockets when used as a drug scaffold.

Part 2: Synthetic Pathways|[6]

Synthesis of 3'-fluoro-2'-hydroxypropiophenone requires overcoming the directing effects of the
phenol, which typically favor the para position (leading to the 5'-fluoro isomer). Two primary
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strategies are employed: the classic Fries Rearrangement (cost-effective but requires
separation) and Directed Ortho Metalation (regioselective).

Pathway A: Fries Rearrangement (Industrial/Scale-Up)

This method involves the esterification of 2-fluorophenol followed by Lewis acid-catalyzed
rearrangement.

Protocol:

 Esterification: React 2-fluorophenol with propionyl chloride in the presence of a base (e.g.,
pyridine or

) to yield 2-fluorophenyl propionate.

e Rearrangement: Treat the ester with Aluminum Chloride (

) at elevated temperatures (

).

o Mechanism:[2][4] The acylium ion dissociates and re-attacks the aromatic ring.

o Regioselectivity:[2] The reaction yields a mixture of the 3'-fluoro (ortho-rearrangement

relative to phenol, sterically crowded) and 5'-fluoro (para-rearrangement, sterically
favored) isomers.

 Purification: The isomers are separated via fractional steam distillation or column
chromatography. The 3'-fluoro isomer is typically the minor product in this route but can be
enriched by modulating temperature.

Pathway B: Directed Ortho Metalation (DoM) (High
Precision)

For research-grade purity, DoM provides superior regiocontrol by utilizing the directing power of
the fluorine atom and a protected phenol.

Protocol:
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e Protection: Protect 2-fluorophenol as a carbamate (e.g., O-aryl diethylcarbamate).
e Lithiation: Treat with

-BuLi/TMEDA at

. The fluorine atom and the carbamate group cooperatively direct lithiation to the C3 position
(between F and O) or C6. Note: To target the C6 position (which corresponds to the ketone
attachment point for the target molecule), steric bulk of the protecting group is leveraged to
block C3.[2]

o Acylation: Quench the lithiated species with propionic anhydride or propionyl chloride.

o Deprotection: Hydrolysis of the protecting group yields the target ketone.

Synthesis Visualization[8]
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Figure 1: The Fries Rearrangement pathway showing the divergence between the major 5'-
fluoro byproduct and the target 3'-fluoro isomer.

Part 3: Physicochemical & Spectroscopic
Characterization

Accurate identification relies on distinguishing the 3'-fluoro isomer from the 5'-fluoro isomer.

NMR Spectroscopy Data
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Key Physical Properties

e Physical State: Solid (crystalline) or low-melting solid.

e Solubility: Soluble in DCM, Chloroform, Ethyl Acetate; sparingly soluble in water.[2]

 Acidity (pKa): The 3'-fluorine enhances the acidity of the phenol (pKa

7-8) compared to the non-fluorinated analog (pKa

10), making the phenolate anion easier to generate for subsequent alkylation reactions.

© 2026 BenchChem. All rights reserved.

5/9

Tech Support


https://www.bocsci.com/product/3-hydroxypropiophenone-cas-13103-80-5-9577.html
https://patents.google.com/patent/CN104370727A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1532796?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Part 4: Pharmaceutical & Research Applications[5]

[7]
Scaffold for Chromones and Flavonoids

The primary application of 3'-fluoro-2'-hydroxypropiophenone is as a starting material for 8-
fluorochromones.

» Reaction: Claisen condensation with ethyl formate followed by acid-catalyzed cyclization.

 Significance: The resulting 8-fluoro-4-chromanone skeleton is a bioisostere found in various
kinase inhibitors and neuroprotective agents. The fluorine at the 8-position (derived from the
3'-position of the ketone) blocks metabolic hydroxylation at this site.

Metabolic Blocking Strategy

In drug design, the "para-position” of a phenyl ring is a metabolic "soft spot" susceptible to
CYP450 oxidation.[2] By using the 3'-fluoro scaffold (which places F at the 8-position of a fused
ring system), researchers can:

» Block oxidative metabolism.
e Modulate the pKa of the adjacent phenol/ketone.
 Increase lipophilicity (

) to enhance blood-brain barrier (BBB) penetration.

Application Workflow
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Figure 2: Synthetic utility of the target compound in generating 8-fluorochromone scaffolds for

drug discovery.

Part 5: Safety & Handling (SDS Summary)

» Hazards: Causes skin irritation (H315), serious eye irritation (H319), and specific target
organ toxicity - single exposure (Respiratory tract irritation) (H335).[6]

+ Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.
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« Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) if possible, as phenolic
ketones can be sensitive to oxidation over long periods.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Technical Deep Dive: 3'-Fluoro-2'-
hydroxypropiophenone]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1532796/docs#technical-deep-dive-3-fluoro-2-
hydroxypropiophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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